Ethyl aminomethylformimidate
Description
Ethyl aminomethylformimidate (C₄H₁₀N₂O, molecular weight: 102.14 g/mol) is an ester compound characterized by a formimidate functional group. It has been identified in both synthetic and natural contexts. For instance, it is detected in beedi tobacco (0.63% concentration) as a carbonyl compound and in sun-dried Piper betle leaves alongside antioxidants like glycerin and propanoic acid derivatives .
Properties
Molecular Formula |
C4H10N2O |
|---|---|
Molecular Weight |
102.14 g/mol |
IUPAC Name |
ethyl 2-aminoethanimidate |
InChI |
InChI=1S/C4H10N2O/c1-2-7-4(6)3-5/h6H,2-3,5H2,1H3 |
InChI Key |
JCFNLZRIAQUIPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Esters and Carbonyl Compounds
Ethyl aminomethylformimidate belongs to the ester class, sharing functional groups with compounds like 2-Propenoic acid methyl ester and propanoic acid esters. Key comparisons include:
Key Observations :
- This compound has a higher molecular weight than simpler esters like 2-Propenoic acid methyl ester, which may influence its volatility and reactivity.
- Unlike N-Methyladrenaline (a bioactive amine in tobacco), this compound’s role in tobacco products remains unclear but may involve pyrolysis-related formation .
Formimidate and Amidine Derivatives
This compound is structurally related to ethyl formimidate hydrochloride (C₃H₈ClNO), a nitrogen-containing building block used in organic synthesis.
Key Observations :
- This compound’s stability in natural extracts contrasts with the thermal lability of ethyl formimidate hydrochloride, highlighting context-dependent utility.
Antioxidant and Anti-inflammatory Compounds
In Piper betle, this compound coexists with antioxidants like 1,2-Cyclopentanedione (C₅H₆O₂, 98.1 g/mol), which suppresses NF-κB signaling .
Key Observations :
- While 1,2-Cyclopentanedione and 2-Methoxy-4-vinylphenol have well-defined anti-inflammatory roles, this compound’s contribution to antioxidant activity in Piper betle requires further study .
Key Observations :
- In tobacco, this compound may act as a pyrolysis byproduct, whereas in plants, it could synergize with antioxidants. Concentration and matrix critically influence its biological role.
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